molecular formula C12H9F2N3O B13420664 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide CAS No. 395684-45-4

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide

Cat. No.: B13420664
CAS No.: 395684-45-4
M. Wt: 249.22 g/mol
InChI Key: IJHYMTSRYBTGAG-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide is a fluorinated aromatic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to yield the desired product . Another approach includes the use of 2-aminopyridine as a raw material, undergoing nitrification, amino acetylation, reduction of nitro, diazotization, Schiemann reaction, and hydrolysis of acetyl .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The presence of fluorine atoms allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can introduce various functional groups into the aromatic ring.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide stands out due to its dual fluorination, which imparts unique chemical and biological properties. This dual fluorination enhances its stability, reactivity, and binding affinity, making it a versatile compound in various research applications.

Properties

CAS No.

395684-45-4

Molecular Formula

C12H9F2N3O

Molecular Weight

249.22 g/mol

IUPAC Name

2-amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide

InChI

InChI=1S/C12H9F2N3O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18)

InChI Key

IJHYMTSRYBTGAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)F)N

Origin of Product

United States

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